(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid
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Overview
Description
(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of tert-butyl carbamate and trifluoromethyl ketone as starting materials. The reaction proceeds through a series of steps, including cyclization and functional group transformations, under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the trifluoromethyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions are carefully controlled to maintain the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its trifluoromethyl group is particularly useful for enhancing the metabolic stability of compounds.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, making them more effective.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows for precise spatial orientation, which is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group, used as a solvent and intermediate in chemical synthesis.
Fluorinated Bicyclic Compounds: Other bicyclic compounds with fluorine atoms, used in various applications for their unique chemical properties.
Uniqueness
What sets (1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid apart is its combination of a trifluoromethyl group with a bicyclic structure, providing a unique set of chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C12H16F3NO5 |
---|---|
Molecular Weight |
311.25 g/mol |
IUPAC Name |
(1S,4S,6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid |
InChI |
InChI=1S/C12H16F3NO5/c1-11(2,3)21-10(19)16-5(9(17)18)4-20-8-6(7(8)16)12(13,14)15/h5-8H,4H2,1-3H3,(H,17,18)/t5-,6?,7+,8-/m0/s1 |
InChI Key |
LWSDFMTZOOHKNY-GXZQIQRVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CO[C@@H]2[C@H]1C2C(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COC2C1C2C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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